Cas no 15379-41-6 (1-Propylindolin-2-one)

1-Propylindolin-2-one structure
1-Propylindolin-2-one structure
Product Name:1-Propylindolin-2-one
CAS No:15379-41-6
MF:C11H13NO
MW:175.227022886276
CID:229894
PubChem ID:323718
Update Time:2025-10-29

1-Propylindolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propylindolin-2-one
    • 1-propyl-3H-indol-2-one
    • 2H-Indol-2-one,1,3-dihydro-1-propyl-
    • 1-n-Propyloxindol
    • 1-propyl-1,3-dihydro-2H-indol-2-one
    • 1-propyl-1,3-dihydro-indol-2-one
    • 1-Propyl-indolin-2-on
    • 1-propyl-indolin-2-one
    • AC1L898B
    • AK136878
    • NSC286427
    • SureCN8240109
    • NSC-286427
    • AKOS006294121
    • KNJVHJKQNARYNV-UHFFFAOYSA-N
    • SB64171
    • DTXSID60314594
    • 15379-41-6
    • SCHEMBL8240109
    • Inchi: 1S/C11H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h3-6H,2,7-8H2,1H3
    • InChI Key: KNJVHJKQNARYNV-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=CC=2N1CCC

Computed Properties

  • Exact Mass: 175.09979
  • Monoisotopic Mass: 175.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.094
  • Boiling Point: 361°Cat760mmHg
  • Flash Point: 174.6°C
  • Refractive Index: 1.556
  • PSA: 20.31
  • LogP: 2.05070

1-Propylindolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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15379-41-6 95%
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$*** 2023-03-30
Chemenu
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Alichem
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Additional information on 1-Propylindolin-2-one

1-Propylindolin-2-one (CAS 15379-41-6): Properties, Applications, and Market Insights

1-Propylindolin-2-one (CAS 15379-41-6) is a heterocyclic organic compound belonging to the indolinone family. This compound has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. With the increasing demand for novel bioactive molecules, 1-propylindolin-2-one derivatives are being extensively studied for their potential in drug discovery and functional materials.

The molecular formula of 1-Propylindolin-2-one is C11H13NO, with a molecular weight of 175.23 g/mol. Its structure consists of an indolinone core substituted with a propyl group at the 1-position. This modification enhances the compound's lipophilicity and bioavailability compared to unsubstituted indolinones. Researchers are particularly interested in how the propyl side chain influences the compound's biological activity and physical properties.

In pharmaceutical applications, 1-propylindolin-2-one scaffold serves as a privileged structure for developing kinase inhibitors and anti-inflammatory agents. Recent studies published in journals like "European Journal of Medicinal Chemistry" highlight its potential as a building block for small molecule therapeutics. The compound's ability to modulate various biological targets makes it valuable for addressing current healthcare challenges, including the search for novel anti-cancer compounds and neuroprotective agents.

The synthesis of 1-Propylindolin-2-one typically involves cyclization reactions of appropriately substituted aniline derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods that reduce waste and improve yields. These advancements align with the growing emphasis on sustainable chemical production in the pharmaceutical industry.

Material scientists have explored 1-propylindolin-2-one derivatives for their optical and electronic properties. The compound's conjugated system makes it interesting for organic electronics applications, particularly in the development of organic semiconductors and light-emitting materials. This aligns with current trends in flexible electronics and wearable technology development.

Analytical characterization of 1-Propylindolin-2-one typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound shows characteristic signals in 1H NMR spectra that help researchers confirm its structure and purity. These analytical methods are crucial for quality control in both research and potential industrial applications.

The global market for indolin-2-one derivatives has shown steady growth, driven by pharmaceutical and materials science applications. Market analysts project continued expansion as more therapeutic applications are discovered. Suppliers of 1-Propylindolin-2-one have reported increasing demand from research institutions and pharmaceutical companies, particularly in North America and Asia-Pacific regions.

Recent patent literature reveals growing intellectual property activity around 1-propylindolin-2-one based compounds, particularly in areas of kinase inhibition and material science applications. This reflects the compound's commercial potential and the competitive landscape in these technology sectors.

Safety studies indicate that 1-Propylindolin-2-one requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment should be used when handling the compound. Researchers are advised to consult material safety data sheets for specific handling guidelines.

The future research directions for 1-Propylindolin-2-one include exploring its potential in combination therapies and hybrid materials. With the rise of precision medicine and smart materials, this compound's versatility positions it as an important building block for next-generation technologies. Ongoing studies are investigating its role in targeted drug delivery systems and advanced functional materials.

For researchers working with 1-propylindolin-2-one scaffold, recent advances in computational chemistry have enabled more efficient molecular design. Virtual screening and molecular docking studies help predict biological activity and optimize compound properties before synthesis, accelerating the drug discovery process.

In conclusion, 1-Propylindolin-2-one (CAS 15379-41-6) represents an important structural motif with diverse applications in medicinal chemistry and materials science. Its continued study contributes to addressing current scientific challenges while offering opportunities for innovation in multiple technology sectors. The compound's relevance is likely to grow as research uncovers new applications and synthetic methodologies.

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